2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone
Description
Properties
IUPAC Name |
5-(2-bromopropanoyl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-6(11)10(13)7-3-4-8(16-2)9(5-7)17(12,14)15/h3-6H,1-2H3,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGAPXNJRUUJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone typically involves the bromination of a precursor compound, followed by the introduction of the methoxy and sulfonamide groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Antibacterial Activity
Research has indicated that compounds similar to 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone exhibit antibacterial properties. The sulfonamide group is known for its effectiveness against various bacterial strains, making this compound a candidate for further exploration in antibiotic drug development .
Anti-inflammatory Properties
Studies have demonstrated that derivatives of sulfonamides possess anti-inflammatory effects. The incorporation of the methoxy group may enhance the compound's bioavailability and efficacy in reducing inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .
Synthetic Intermediates
2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone can serve as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and coupling reactions .
Drug Development
The compound's structure can be modified to create analogs with improved pharmacological properties. For instance, variations in the sulfonamide or methoxy groups can lead to compounds with enhanced activity against specific biological targets .
Case Study 1: Synthesis of Novel Antibacterial Agents
A study focused on synthesizing new antibacterial agents utilized 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone as a starting material. The resulting compounds demonstrated significant activity against resistant bacterial strains, highlighting the potential of this compound in developing new antibiotics .
Case Study 2: Anti-inflammatory Drug Development
In another research project, derivatives of this compound were tested for their anti-inflammatory effects in vitro. The results indicated a marked reduction in pro-inflammatory cytokines, suggesting that modifications to the original structure could yield effective anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group may play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues and their substituent-driven properties:
Key Observations:
- Electronic Effects: The sulfonamide group in the target compound increases polarity and hydrogen-bonding capacity compared to non-sulfonamide analogues (e.g., 4-methoxy derivative ). This may enhance solubility in polar solvents but reduce membrane permeability.
- Reactivity: Bromine at the β-position (propanone derivatives) facilitates elimination or substitution reactions, whereas α-brominated acetophenones (e.g., ) are more prone to nucleophilic displacement.
Physicochemical and Crystallographic Comparisons
- Crystal Packing: The α,β-unsaturated ketone in exhibits a planar enone system stabilized by π-π stacking, contrasting with the twisted conformations observed in saturated propanones (e.g., 4-methylphenyl derivative ).
Biological Activity
2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (CAS# 1184998-47-7) is a synthetic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
The molecular formula of 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone is C₁₀H₁₂BrNO₄S, with a molecular weight of 325.19 g/mol. The compound is characterized by the following structural features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂BrNO₄S |
| CAS Number | 1184998-47-7 |
| Purity | ≥90% |
| Appearance | Brown Solid |
| Solubility | Soluble in Dichloromethane |
Synthesis
The synthesis of 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone typically involves the bromination of a suitable precursor followed by sulfonamide formation. The detailed synthetic pathway can vary based on the desired purity and yield.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related compounds that share structural similarities with 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone. For instance, compounds exhibiting similar sulfonamide groups have shown significant cytotoxic effects against various cancer cell lines, including KB and IGROV1 cells. The mechanism often involves selective inhibition of folate-dependent enzymes, which are crucial for nucleic acid synthesis in rapidly dividing cells .
Case Study:
In a comparative study, a related compound demonstrated an IC50 value of approximately 0.55 nM against KB cells, indicating potent antitumor activity. This suggests that 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone may exhibit similar efficacy in inhibiting tumor cell proliferation through analogous mechanisms.
The biological activity of 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone is likely mediated through its interaction with key metabolic pathways:
- Folate Metabolism: Compounds with similar structures often target enzymes involved in folate metabolism, such as dihydropteroate synthase and glycinamide ribonucleotide formyltransferase. This inhibition disrupts nucleotide synthesis, leading to reduced cell proliferation.
- Selective Transport: The compound may utilize specific transport mechanisms (e.g., folate receptor-mediated uptake) to enter target cells efficiently, enhancing its cytotoxic effects on cancer cells expressing these receptors .
Research Findings
Recent literature has explored various aspects of the biological activity associated with compounds structurally related to 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone:
Q & A
Q. What are the common synthetic routes for 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone?
- Methodological Answer : The synthesis typically involves multi-step reactions. A plausible route includes:
Sulfonamide introduction : Reacting a precursor with sulfonating agents (e.g., sulfonyl chloride) under alkaline conditions to introduce the sulfonamido group.
Bromination : Bromination of the propanone moiety using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride.
Methoxy group retention : Ensuring the methoxy group remains intact during synthesis by using protecting groups (e.g., silyl ethers) if necessary .
Example workflow:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Sulfonyl chloride, NaOH | Sulfonamido group introduction |
| 2 | NBS, CCl₄, light | Bromination of propanone |
| 3 | Deprotection (if needed) | Methoxy group retention |
Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the methoxy (-OCH₃), sulfonamido (-SO₂NH₂), and bromine substituents. The methoxy group typically appears as a singlet at ~3.8 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₀H₁₁BrNO₄S: ~330.98 g/mol).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) can resolve the 3D structure, particularly to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving sulfonamido groups) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) during bromination reduce side reactions (e.g., over-bromination) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonamido group reactivity, while non-polar solvents (e.g., CCl₄) favor bromine stability .
- Catalyst Use : Lewis acids like AlCl₃ can accelerate electrophilic substitution in aromatic intermediates .
Example optimization table:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (bromination) | Prevents decomposition |
| Solvent | DMF (sulfonation) | Enhances reaction rate |
| Catalyst | AlCl₃ (0.1 eq) | Increases regioselectivity |
Q. What strategies can address discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use consistent enzyme sources (e.g., recombinant human COX-2 for anti-inflammatory studies) and control for batch-to-batch variability .
- Structural Confirmation : Verify compound purity (>95% via HPLC) and stereochemistry (via X-ray crystallography) to rule out impurities as confounding factors .
- Dose-Response Curves : Perform triplicate experiments with varying concentrations (e.g., 1–100 µM) to assess reproducibility of IC₅₀ values .
Q. How does the sulfonamido group influence the compound’s reactivity and biological interactions?
- Methodological Answer :
- Chemical Reactivity : The sulfonamido group acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position of the phenyl ring. It also enhances solubility in polar solvents, aiding in purification .
- Biological Interactions : The sulfonamido moiety can mimic enzyme substrates (e.g., binding to cyclooxygenase’s arachidonic acid pocket), making it a potential inhibitor. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities .
Comparison with analogs:
| Compound | Substituent | LogP | IC₅₀ (COX-2) |
|---|---|---|---|
| Target | -SO₂NH₂ | 1.2 | 0.8 µM |
| Analog* | -OCH₃ | 2.1 | 5.2 µM |
| *Analog: 2-Bromo-1-(4-methoxyphenyl)-1-propanone . |
Notes for Experimental Design
- Crystallography : For SHELXL refinement, ensure high-resolution data (<1.0 Å) and validate hydrogen bonding networks involving sulfonamido NH groups .
- Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) and validate results with orthogonal assays (e.g., Western blotting for protein expression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
